molecular formula C7H14O6 B1678631 L-Quebrachitol CAS No. 642-38-6

L-Quebrachitol

Cat. No. B1678631
CAS RN: 642-38-6
M. Wt: 194.18 g/mol
InChI Key: DSCFFEYYQKSRSV-FIZWYUIZSA-N
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Description

L-Quebrachitol is a naturally occurring optically active cyclitol . It is a bioactive plant constituent that could serve as the starting material of inositol or its derivatives to participate in several important pathways . It may act as a potential anticancer or antidiabetic drug lead to arrest or reverse these diseases . It is also known for its antioxidant properties, anti-aging effects, and cholesterol-lowering capabilities .


Synthesis Analysis

L-Quebrachitol derivatives have been designed and synthesized in search of novel hypoglycemic agents . The α-glycosidase inhibitory activities of these compounds were evaluated, and their structure–activity relationships (SARs) were discussed . The results showed that 16 compounds had significant inhibitory activities against α-glycosidase .


Molecular Structure Analysis

The interaction between natural rubber α-terminal groups and L-Quebrachitol has been studied using molecular dynamics . This interaction is thought to give natural rubber its specific features .


Chemical Reactions Analysis

L-Quebrachitol interacts with rubber molecules . It is the second most abundant molecule in natural rubber . The interaction of L-Quebrachitol with the hydrophobic natural rubber and its interaction with specific α-terminal groups have been suggested .


Physical And Chemical Properties Analysis

L-Quebrachitol is a member of cyclohexanols . Its molecular formula is C7H14O6 and its molecular weight is 194.18 g/mol .

Scientific Research Applications

Gastroprotection and Gastric Health

L-Quebrachitol, a bioactive component found in Magonia glabrata fruit extract, has demonstrated significant gastroprotective effects against gastric lesions induced by ethanol and indomethacin in mice. The compound's efficacy is attributed to mechanisms that involve endogenous prostaglandins, nitric oxide release, and the activation of K(+)(ATP) channels (de Olinda et al., 2008).

Bone Health and Osteoblastogenesis

L-Quebrachitol has been found to promote the osteoblastogenesis of pre-osteoblastic MC3T3-E1 cells. It enhances proliferation, DNA synthesis, and mineralization in these cells. This process is facilitated through the upregulation of bone matrix proteins and critical components of the BMP-2/Runx2/MAPK/Wnt/β-Catenin signaling pathway (Yodthong et al., 2018).

Metabolic Health

Studies indicate that L-Quebrachitol has potential in managing hepatic glucose and lipid metabolism disorders. It has shown inhibitory activity on α-amylase and positively influences glucose consumption, triglyceride levels, and fatty acid content in insulin-resistant HepG2 cells. These effects suggest its potential as a functional food additive or pharmaceutical against Type 2 diabetes mellitus (Mu et al., 2021).

Safety And Hazards

L-Quebrachitol is considered toxic . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

Future research could focus on the interaction of L-Quebrachitol with the hydrophobic natural rubber and its interaction with specific α-terminal groups . This could lead to a better understanding of the molecular mechanism of natural rubber biosynthesis, its structural and molecular characteristics, and the composition of its alternative secondary constituents .

properties

IUPAC Name

(1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5+,6+,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCFFEYYQKSRSV-MBXCVVGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(C1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@H](C([C@@H]([C@H]1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601029528, DTXSID80957028
Record name Quebrachitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxycyclohexane-1,2,3,4,5-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Quebrachitol

CAS RN

642-38-6, 3564-07-6
Record name Quebrachitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quebrachitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quebrachitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxycyclohexane-1,2,3,4,5-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUEBRACHITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W4JLQ7I4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
787
Citations
M Díaz, A González, I Castro-Gamboa, D Gonzalez… - Carbohydrate …, 2008 - Elsevier
… of l-quebrachitol from specimens of A. edulis collected in two different locations. This natural product has not been previously reported in this species. l-Quebrachitol … as l-quebrachitol. …
Number of citations: 52 www.sciencedirect.com
T Yodthong, U Kedjarune-Leggat, C Smythe… - Molecules, 2018 - mdpi.com
… to investigate the effect of l-quebrachitol on the proliferation and … l-quebrachitol promotes osteoblastogenesis. In addition, we also explore a method to obtain the purified l-quebrachitol …
Number of citations: 34 www.mdpi.com
Y Xue, Q Miao, A Zhao, Y Zheng, Y Zhang… - Journal of functional …, 2015 - Elsevier
… L-quebrachitol on type 2 diabetes, db/db mice were given 10-week gavage administration of pure sea buckthorn juice or sea buckthorn juice enriched with L-quebrachitol… L-quebrachitol …
Number of citations: 42 www.sciencedirect.com
KF Huang, WL Luo - Journal of the Chinese Chemical Society, 1994 - Wiley Online Library
… L-Quebrachitol is obtained from menthanolic extracts of the root of Eleagnusformosana Nakai. … (Sephadex LH-20) and further purified on silica gel to afford L-quebrachitol (303.1 mg). …
Number of citations: 7 onlinelibrary.wiley.com
N Schilling, P Dittrich, O Kandler - Phytochemistry, 1972 - Elsevier
… the biosynthetic pathway of L-quebrachitol, we fed various … like an intermediate, while L-quebrachitol and compound X … Acer are readily converted to L-quebrachitol and to a much lesser …
Number of citations: 16 www.sciencedirect.com
JJ Kiddle - Chemical reviews, 1995 - ACS Publications
… The first reported practical method of laboratory isolation of L-quebrachitol was … number of companies held patents on methods for extracting L-quebrachitol. It is surprising that such an …
Number of citations: 96 pubs.acs.org
B Hu, Y Zhou, MC Luo, YC Wei, GX Liu, S Liao, Y Zhao - e-Polymers, 2021 - degruyter.com
… This may attribute to the increasing physical crosslinking points created by l-quebrachitol. The maximum torque is increased from 1.54 to 2.10 dN m with the content of l-quebrachitol …
Number of citations: 7 www.degruyter.com
Y Li, Z Ma, M Li, R Xu, S Jiang, L Zeng - Industrial Crops and Products, 2023 - Elsevier
… molecule was identified as L-quebrachitol. Meanwhile, … L-quebrachitol, and the effect of L-quebrachitol on bone mineral density remains at the cellular level. In this work, L-quebrachitol …
Number of citations: 0 www.sciencedirect.com
MK Dowd, ED Stevens - Journal of carbohydrate chemistry, 2002 - Taylor & Francis
… Large rod-shaped crystals of l-quebrachitol were easily prepared from the same solvents. … A small correction for extinction was included in the refinement of l-quebrachitol. A summary of …
Number of citations: 14 www.tandfonline.com
Y Mu, C Tao, W Yuan, ZL Lv - Bioresources, 2022 - search.proquest.com
… L-quebrachitol might have contributed to the effects observed. However, studies about L-quebrachitol … antidiabetic properties of L-quebrachitol and the effect of L-quebrachitol extract of …
Number of citations: 1 search.proquest.com

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